2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c27-16(22-14-5-2-1-3-6-14)13-26-20(28)18-19(17(24-26)15-7-4-12-30-15)31-21(23-18)25-8-10-29-11-9-25/h1-7,12H,8-11,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPBHXWNQQRTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.5 g/mol. The structure features a thiazolo[4,5-d]pyridazine core, which is significant for its biological activity due to the presence of multiple functional groups that may interact with various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo[4,5-d]pyridazine Core : This can be achieved through cyclization reactions involving appropriate precursors like 2-aminothiophene.
- Nucleophilic Substitution : The introduction of the morpholino group is done via nucleophilic substitution.
- Alkylation : This step involves adding the phenylacetamide moiety through alkylation reactions.
Antimicrobial Activity
Research has indicated that compounds within the thiazolo[4,5-d]pyridazine class exhibit antimicrobial properties . For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against various bacterial strains and fungi.
| Compound | Activity Type | Reference |
|---|---|---|
| 2-Morpholino-thiazolo derivatives | Antibacterial | |
| Thiazolo-pyridazine analogs | Antifungal |
Analgesic and Anti-inflammatory Effects
In vivo studies have demonstrated that related compounds possess analgesic and anti-inflammatory properties . For example, thiazolo[4,5-d]pyridazinones have shown promising results in pain models such as the "hot plate" test and acetic acid-induced writhing tests.
| Test Model | Result | Reference |
|---|---|---|
| Hot Plate Test | Significant analgesic effect | |
| Acetic Acid Writhing Test | Reduced pain response |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor . Specifically, it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Inhibition of this enzyme can lead to immunosuppressive effects, making it a candidate for further exploration in treating autoimmune diseases.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity : A study involving a series of thiazolo derivatives found that certain modifications to the core structure significantly enhanced antimicrobial activity against resistant strains of bacteria.
- Findings : The introduction of electron-withdrawing groups increased potency against Gram-negative bacteria.
-
Analgesic Activity Assessment : Research conducted using animal models indicated that the compound effectively reduced inflammation and pain levels comparable to standard analgesics.
- Findings : The compound exhibited a dose-dependent response in reducing inflammation markers.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazolo[4,5-d]pyridazine vs. Thiazolo[4,5-d]pyrimidine: describes thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19), which replace the pyridazine ring with a pyrimidine.
Substituent Comparisons
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): This analogue shares the thiophen-2-yl and acetamide groups but differs in two key positions: 2-Methyl vs. 2-Morpholino: The methyl group () reduces polarity, likely decreasing aqueous solubility compared to the morpholino-substituted target compound. N-(4-Chlorophenyl) vs.
Hypothesized Pharmacological Profiles
While direct activity data for the target compound is unavailable, structural trends suggest:
- Morpholino Group: May improve blood-brain barrier penetration compared to methyl-substituted analogues (e.g., ) due to increased polarity .
- Thiophen-2-yl Moiety : Common in kinase inhibitors (e.g., imatinib derivatives), this group could enhance binding to ATP pockets.
Data Table: Comparative Analysis of Key Compounds
*Molecular weights calculated using atomic masses from standard tables.
Research Implications and Gaps
- The morpholino group in the target compound warrants further investigation for its impact on bioavailability and target selectivity.
- Comparative studies with ’s chloro-substituted analogue could clarify the role of electronic effects in acetamide-mediated interactions.
- Synthetic protocols from should be adapted and optimized for scaling up the target compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions, typically starting with the condensation of thiazole and pyridazine precursors. Key steps include:
- Morpholino introduction : Reacting intermediates with morpholine derivatives under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
- Thiophene incorporation : Suzuki-Miyaura coupling with thiophen-2-yl boronic acid, requiring Pd(PPh₃)₄ as a catalyst and a base like K₂CO₃ .
- Acetamide formation : Coupling the core structure with phenylacetic acid derivatives via EDCI/HOBt-mediated amidation .
Optimization strategies : - Vary solvent polarity (e.g., THF vs. DCM) to improve intermediate solubility.
- Use microwave-assisted synthesis to reduce reaction time and increase purity .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholino protons at δ 3.5–3.7 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~512.5 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Q. What in vitro models are suitable for preliminary biological screening of this compound?
- Anticancer activity : Test against NCI-60 cell lines, focusing on IC₅₀ values in leukemia (e.g., K562) and solid tumors (e.g., MCF-7) .
- Antimicrobial assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via ADP-Glo™ assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from:
- Variability in substituents : Minor structural changes (e.g., replacing morpholino with pyrrolidine) alter target affinity .
- Assay conditions : Differences in cell culture media or enzyme concentrations affect IC₅₀ values.
Strategies : - Conduct side-by-side comparisons of derivatives under standardized protocols .
- Use computational docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .
Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in derivatives?
-
Systematic substitution : Synthesize analogs with modified substituents (e.g., fluorophenyl instead of thiophene) and compare activities .
-
Data table for SAR analysis :
Derivative Substituent (R) IC₅₀ (μM, EGFR) Solubility (mg/mL) Parent Thiophen-2-yl 0.12 0.8 Analog 1 4-Fluorophenyl 0.09 0.5 Analog 2 Pyrrolidin-1-yl 0.45 1.2 Data adapted from structural analogs in .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Target identification : Use pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify primary targets .
- Cellular pathway analysis : Perform RNA-seq on treated cells to detect changes in apoptosis (e.g., BAX/BCL-2) or proliferation (e.g., MAPK/ERK) pathways .
Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
- Co-solvent systems : Use PEG-400/Cremophor EL (20:80 v/v) for intravenous administration .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via solvent evaporation to enhance bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting thermal stability data reported in DSC studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
